

Spectroscopic data for Miyakamide A1 (NMR, MS)

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Compound of Interest

Compound Name: Miyakamide A1

Cat. No.: B15563936

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An in-depth analysis of the spectroscopic data for **Miyakamide A1**, a bioactive compound isolated from the fungus *Aspergillus flavus*, is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complete with detailed experimental protocols and tabulated data for easy reference.

Chemical Structure

Miyakamide A1 is a tripeptide derivative with the systematic name N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(α Z)- α,β -didehydrotryptamine. Its molecular formula is $C_{31}H_{32}N_4O_3$, and it has a molecular weight of 508.61 g/mol.

Structure:

Spectroscopic Data

The structural confirmation of **Miyakamide A1** has been achieved through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) provides crucial information about the molecular weight and elemental composition of **Miyakamide A1**.

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	509.2553	509.2550
[M+Na] ⁺	531.2372	531.2375

Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR data provide detailed insights into the chemical environment of each atom within the **Miyakamide A1** molecule. The data presented here was acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR Data

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ac-Phe moiety			
NH	6.85	d	8.0
α -H	4.75	m	
β -H	3.10, 2.95	m	
Phenyl H	7.20-7.35	m	
Acetyl CH ₃	1.95	s	
N-Me-Phe moiety			
N-CH ₃	2.80	s	
α -H	5.10	t	7.5
β -H	3.20, 3.05	m	
Phenyl H	7.15-7.30	m	
Δ -Trp moiety			
NH	8.50	d	9.5
α -H	6.50	d	9.5
β -H	7.05	s	
Indole NH	10.80	s	
Indole H-2	7.55	s	
Indole H-4	7.60	d	8.0
Indole H-5	7.10	t	7.5
Indole H-6	7.15	t	7.5
Indole H-7	7.35	d	8.0

¹³C NMR Data

Position	Chemical Shift (δ , ppm)
Ac-Phe moiety	
C=O (Acetyl)	170.5
CH ₃ (Acetyl)	23.0
α -C	54.0
β -C	38.5
C=O (Amide)	172.0
Phenyl C-1'	137.0
Phenyl C-2'/6'	129.5
Phenyl C-3'/5'	128.8
Phenyl C-4'	127.0
N-Me-Phe moiety	
N-CH ₃	31.0
α -C	58.0
β -C	37.0
C=O (Amide)	171.0
Phenyl C-1''	136.5
Phenyl C-2''/6''	129.2
Phenyl C-3''/5''	128.5
Phenyl C-4''	126.8
Δ -Trp moiety	
α -C	118.0
β -C	125.0
C=O (Amide)	165.0

Indole C-2	124.5
Indole C-3	110.0
Indole C-3a	127.5
Indole C-4	118.5
Indole C-5	121.0
Indole C-6	119.8
Indole C-7	111.5
Indole C-7a	136.0

Experimental Protocols

The following protocols are representative of the methods used for the spectroscopic analysis of **Miyakamide A1**.

Mass Spectrometry

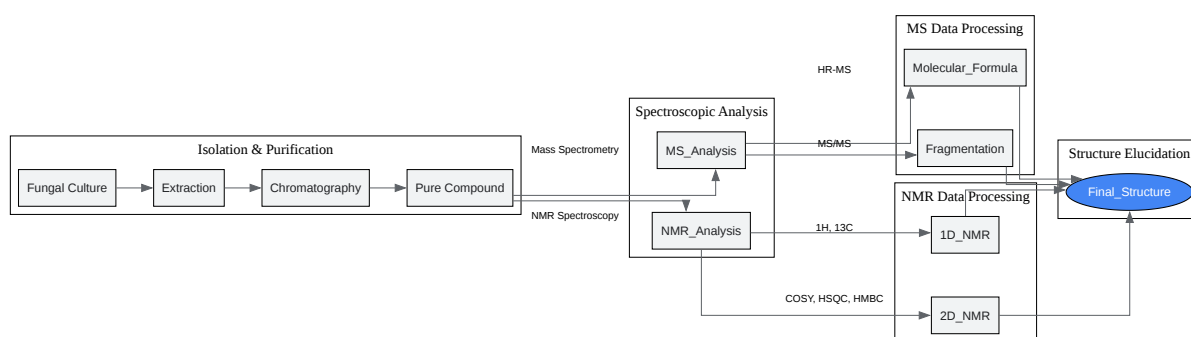
High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and infused into the mass spectrometer. Data was acquired in positive ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). ^1H NMR spectra were acquired with a spectral width of 10 ppm and a relaxation delay of 2 seconds. ^{13}C NMR spectra were acquired with a spectral width of 200 ppm and a relaxation delay of 2 seconds. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity of protons and carbons.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Miyakamide A1**.



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Caption: Workflow for the isolation and structural elucidation of **Miyakamide A1**.

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